molecular formula C8H6N2O2S B8590889 Methyl-3-nitro-thieno[2,3-c]pyridine

Methyl-3-nitro-thieno[2,3-c]pyridine

Cat. No. B8590889
M. Wt: 194.21 g/mol
InChI Key: LPEDCYDPGSSUBU-UHFFFAOYSA-N
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Patent
US07875627B2

Procedure details

2-Methyl-thieno[2,3-c]pyridine (5.51 g, 36.9 mmol) was dissolved in concentrated H2SO4 (20 mL) at 0° C. Concentrated HNO3 (11.6 mL) was added dropwise over 15 min, followed by warming to RT. Stirred for 18 h at RT. The solution was poured over ice and adjusted pH to 7 with 50% NaOH/H2O and sat NaHCO3 solution. The solution was extracted with portions of CH2Cl2 (3×100 mL), dried (MgSO4) and condensed to yield the title compound as a bright yellow solid (3.27 g, 46%).
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:10][C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1.[N+:11]([O-])([OH:13])=[O:12].[OH-].[Na+].O.C([O-])(O)=O.[Na+]>OS(O)(=O)=O>[CH3:1][C:2]1[S:10][C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[N+:11]([O-:13])=[O:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
CC1=CC=2C(=CN=CC2)S1
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with portions of CH2Cl2 (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) and condensed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=2C(=CN=CC2)S1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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